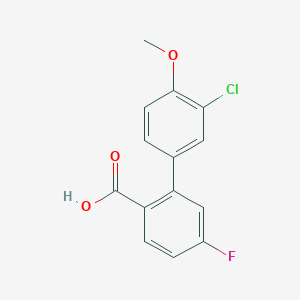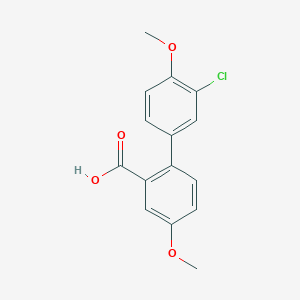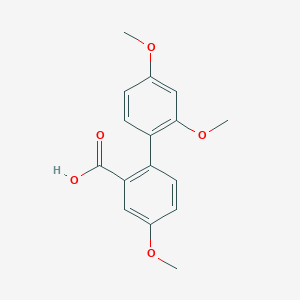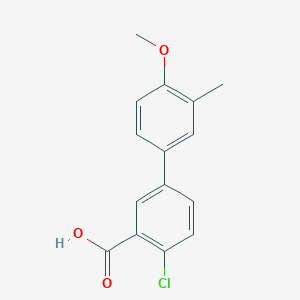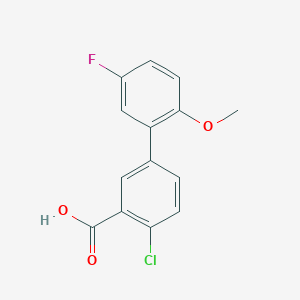
2-(3-Chloro-4-methoxyphenyl)-5-fluorobenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chloro-4-methoxyphenyl)-5-fluorobenzoic acid, or 5-FMCB, is an organic compound that is used in a variety of scientific research applications. It is a colorless solid with a melting point of 155-157°C and a molecular weight of 246.7 g/mol. 5-FMCB is a member of the class of compounds known as fluorinated benzoic acids, which have been studied for their potential applications in medicine, biochemistry, and other scientific fields.
Wissenschaftliche Forschungsanwendungen
5-FMCB has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, such as the anti-inflammatory drug celecoxib. It has also been used in the synthesis of other compounds, such as the anticancer agent 5-fluorouracil. In addition, 5-FMCB has been used in the synthesis of polymers and other materials, such as polyurethanes and polyesters.
Wirkmechanismus
5-FMCB has been studied for its potential mechanism of action. It is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. It is thought that by inhibiting the activity of this enzyme, 5-FMCB may reduce inflammation and pain.
Biochemical and Physiological Effects
5-FMCB has been studied for its potential biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, 5-FMCB has been found to reduce inflammation and pain. It has also been found to have anti-oxidant, anti-cancer, and anti-bacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-FMCB in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is relatively stable under a variety of conditions. In addition, it is soluble in a variety of solvents, which makes it easy to work with in the laboratory.
However, there are some limitations to the use of 5-FMCB in laboratory experiments. It is a relatively toxic compound, and its toxicity can vary depending on the concentration used. In addition, it can be difficult to handle and store, as it is sensitive to light and air.
Zukünftige Richtungen
The potential applications of 5-FMCB are still being explored. Further research is needed to determine its potential as an anti-inflammatory, anti-oxidant, and anti-bacterial agent. In addition, more research is needed to understand its mechanism of action and to develop more efficient and cost-effective synthesis methods. Finally, further research is needed to explore its potential as a therapeutic agent for a variety of diseases, such as cancer and inflammatory diseases.
Synthesemethoden
5-FMCB is typically synthesized through a Friedel-Crafts alkylation reaction. This reaction involves the use of an alkyl halide, such as bromoethane, and an aromatic compound, such as benzene, in the presence of a catalyst. The alkyl halide is reacted with the aromatic compound to form a new carbon-carbon bond, which results in the formation of 5-FMCB. This reaction is typically carried out in a polar solvent, such as dimethyl sulfoxide (DMSO), at temperatures ranging from room temperature to reflux.
Eigenschaften
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-13-5-2-8(6-12(13)15)10-4-3-9(16)7-11(10)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQBWTMAORIXLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=C(C=C2)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681272 |
Source


|
| Record name | 3'-Chloro-4-fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1178435-57-8 |
Source


|
| Record name | 3'-Chloro-4-fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




